Specific Scientific Field: Oncology, specifically pancreatic cancer research.
Summary of Application: PNU-74654 is a Wnt/β-catenin pathway inhibitor that has demonstrated antiproliferative effects in various cancer types Researchers investigated the effects of PNU-74654 on PC cell lines.
Experimental Procedures:Cell Viability and Proliferation Assessment: PC cells were treated with PNU-74654, and their viability and proliferative ability were measured.
Cell Cycle Analysis: PNU-74654 induced , as evidenced by downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2) and upregulation of p27.
Inhibition of Epithelial–Mesenchymal Transition (EMT): PNU-74654 suppressed EMT, leading to increased E-cadherin expression and decreased N-cadherin, ZEB1, and hypoxia-inducible factor-1 alpha (HIF-1α).
Modulation of Wnt/β-catenin Pathway: PNU-74654 inhibited cytoplasmic and nuclear β-catenin and impaired the NF-κB pathway.
Specific Scientific Field: Hematology and leukemia research.
Summary of Application: PNU-74654 demonstrates antileukemic activity and improves the chemosensitivity of acute myeloid leukemia in mouse xenograft models .
Specific Scientific Field: Endocrinology and rare malignancies.
Summary of Application: PNU-74654 decreases cell survival and growth in the rare malignancy of feminizing adrenocortical carcinoma .
PNU-74654 is a chemical compound identified as a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. The compound has the IUPAC name 2-Phenoxybenzoic acid-[(5-methyl-2-furanyl)methylene]hydrazide and a molecular formula of C19H16N2O3 with a molecular weight of 320.34 g/mol. PNU-74654 is characterized by its ability to bind to β-catenin, preventing its interaction with the transcription factor T cell factor 4, thereby inhibiting downstream signaling pathways associated with cancer progression .
PNU-74654 primarily functions through the inhibition of the Wnt/β-catenin pathway. It binds to β-catenin with a dissociation constant (Kd) of 450 nM, effectively blocking its interaction with T cell factor 4. This disruption leads to decreased transcription of Wnt target genes, which are often upregulated in various cancers . The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key proteins involved in these processes, such as cyclin-dependent kinases and anti-apoptotic factors .
PNU-74654 exhibits significant biological activity against multiple cancer types. Research indicates that it can reduce cell viability and inhibit migration in various cancer cell lines, including pancreatic and liver cancers. Specifically, it has been shown to induce G1 phase cell cycle arrest and promote apoptosis through mechanisms involving the NF-κB signaling pathway . The compound increases E-cadherin levels while decreasing N-cadherin and other markers associated with epithelial-mesenchymal transition, suggesting its potential as an anti-metastatic agent .
The exact synthesis pathway may vary based on desired yield and purity .
PNU-74654 has potential applications in cancer therapy due to its ability to inhibit tumor growth and metastasis. Its role as a Wnt/β-catenin pathway inhibitor makes it particularly interesting for treating cancers that exhibit aberrant activation of this pathway. Additionally, studies suggest that it could be used in combination therapies to enhance the efficacy of existing chemotherapeutic agents like 5-fluorouracil .
Interaction studies have demonstrated that PNU-74654 effectively binds to β-catenin, disrupting its interaction with T cell factor 4. This binding is crucial for its mechanism of action, leading to altered expression levels of various oncogenic proteins. Studies have shown that PNU-74654 can enhance the effects of other therapeutic agents by modulating pathways involved in cancer cell survival and proliferation .
Several compounds exhibit similar mechanisms of action or structural features when compared to PNU-74654. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
IWP-2 | Wnt signaling inhibitor | Blocks Porcupine enzyme affecting Wnt ligand secretion |
XAV939 | Inhibitor of tankyrase | Targets poly(ADP-ribose) polymerase activity |
LGK974 | Inhibits Wnt acyltransferase | Selectively inhibits Wnt ligand production |
FH535 | Dual inhibitor of β-catenin and peroxisome proliferator-activated receptor | Affects both pathways simultaneously |
PNU-74654 stands out due to its specific binding affinity for β-catenin and its demonstrated effects on multiple cancer types through modulation of the NF-κB pathway .
PNU-74654 (CAS 113906-27-7) is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. Its molecular formula is C₁₉H₁₆N₂O₃, with a molecular weight of 320.34 g/mol. The compound features a hydrazide backbone linked to substituted aromatic and heteroaromatic groups.
The crystal structure reveals planar aromatic systems connected by a hydrazone bridge, enabling interaction with β-catenin’s hydrophobic binding pocket.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆N₂O₃ |
Molecular Weight | 320.34 g/mol |
CAS Number | 113906-27-7 |
XLogP3-AA | 3.4 (predicted) |
PNU-74654 exhibits moderate solubility in polar aprotic solvents but limited aqueous solubility.
PNU-74654 is synthesized via a multi-step route starting from 2-phenoxybenzoic acid:
Key Reaction:
$$
\text{2-Phenoxybenzohydrazide} + \text{5-Methylfurfural} \xrightarrow{\text{HCl/EtOH}} \text{PNU-74654}
$$
Technique | Key Data |
---|---|
FT-IR | N-H stretch (3320 cm⁻¹), C=O (1680 cm⁻¹) |
UV-Vis | λₘₐₓ = 275 nm (π→π* transition) |
Irritant